Selective HHV-2 Activity and HHV-1 Inactivity
7-Oxodehydroabietinol demonstrates selective antiviral activity against human herpesvirus 2 (HHV-2) while being completely inactive against human herpesvirus 1 (HHV-1). At a concentration of 12.5 μg/mL, it reduces the viral titer of HHV-2 by a factor of 1×10¹ (Rf). In contrast, it exhibits no activity against HHV-1 under the same conditions . This represents a distinct functional differentiation from its parent compound dehydroabietinol, which does not exhibit this selective HHV-2 inhibitory profile [1].
| Evidence Dimension | Viral titer reduction (Rf) against human herpesvirus |
|---|---|
| Target Compound Data | Rf = 1×10¹ against HHV-2 at 12.5 μg/mL; Inactive against HHV-1 |
| Comparator Or Baseline | Dehydroabietinol: No reported selective HHV-2 inhibition; Dehydroabietic acid and its derivatives: Showed moderate activity against HHV-2 and were not active against HHV-1 |
| Quantified Difference | Selective activity vs. complete inactivity for target compound; Comparator lacks this specific selective profile |
| Conditions | In vitro assay on Vero cells using a modified end-point titration technique (EPPT) |
Why This Matters
This selectivity is critical for researchers focused on HHV-2 specific antiviral drug development, as it distinguishes 7-Oxodehydroabietinol from broad-spectrum antiherpetics and its parent compound, reducing the likelihood of off-target effects on HHV-1 related pathways.
- [1] Agudelo-Gómez, L. S., Betancur-Galvis, L. A., & González, M. A. (2012). Anti HHV-1 and HHV-2 activity in vitro of abietic and dehydroabietic acid derivatives. Pharmacologyonline, 1, 36-42. ISSN: 1827-8620 View Source
